molecular formula C26H25ClN4O3 B10930732 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10930732
M. Wt: 477.0 g/mol
InChI Key: SKXIXFWTBPTLTN-UHFFFAOYSA-N
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Description

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a chloromethylphenyl group and an isoxazolo[5,4-b]pyridine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chloromethylphenyl and isoxazolo[5,4-b]pyridine groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
  • [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE

Uniqueness

The uniqueness of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a chloromethylphenyl group and an isoxazolo[5,4-b]pyridine moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C26H25ClN4O3

Molecular Weight

477.0 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C26H25ClN4O3/c1-16-4-7-19(27)14-23(16)30-10-12-31(13-11-30)26(32)21-15-22(18-5-8-20(33-3)9-6-18)28-25-24(21)17(2)29-34-25/h4-9,14-15H,10-13H2,1-3H3

InChI Key

SKXIXFWTBPTLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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